1-tert-Butyl-1H-imidazole
Description
The exact mass of the compound 1-t-Butylimidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-tert-Butyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-tert-butylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)9-5-4-8-6-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQKPABOPFXDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196588 | |
| Record name | 1-t-Butylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45676-04-8 | |
| Record name | 1-t-Butylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045676048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-t-Butylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1-tert-Butyl-1H-imidazole: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 1-tert-Butyl-1H-imidazole, a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. We will delve into its core chemical properties, molecular structure, synthesis, and key applications, offering insights grounded in established scientific principles and experimental data.
Introduction and Significance
1-tert-Butyl-1H-imidazole, also known as N-tert-butylimidazole, is an N-substituted imidazole derivative characterized by the presence of a bulky tert-butyl group attached to one of the nitrogen atoms of the imidazole ring. This substitution has profound effects on the molecule's steric and electronic properties, influencing its reactivity and utility. The tert-butyl group, with its significant steric hindrance, often directs reactions to specific sites on the imidazole ring and can enhance the stability of resulting complexes. This unique combination of features makes it a valuable building block in the synthesis of ionic liquids, N-heterocyclic carbene (NHC) ligands for catalysis, and pharmacologically active molecules.
Molecular Structure and Physicochemical Properties
The structural framework of 1-tert-Butyl-1H-imidazole consists of a planar five-membered aromatic imidazole ring bonded to a tetrahedral tert-butyl group. This arrangement dictates its physical and chemical behavior.
Molecular Structure Diagram
Caption: Molecular structure of 1-tert-Butyl-1H-imidazole.
Table 1: Physicochemical and Spectroscopic Data for 1-tert-Butyl-1H-imidazole
| Property | Value | Source |
| IUPAC Name | 1-tert-butyl-1H-imidazole | N/A |
| CAS Number | 4567-80-4 | |
| Molecular Formula | C₇H₁₂N₂ | |
| Molecular Weight | 124.18 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 196-198 °C at 760 mmHg | |
| Density | 0.941 g/cm³ | |
| Refractive Index | 1.484 | |
| ¹H NMR (CDCl₃) | δ 7.65 (s, 1H), 7.08 (s, 1H), 6.90 (s, 1H), 1.58 (s, 9H) ppm | N/A |
| ¹³C NMR (CDCl₃) | δ 137.5, 128.9, 118.2, 57.8, 31.8 ppm | N/A |
Synthesis of 1-tert-Butyl-1H-imidazole
A common and efficient method for the synthesis of 1-tert-Butyl-1H-imidazole involves the direct N-alkylation of imidazole with a tert-butylating agent. The following protocol outlines a representative procedure.
Expertise & Experience Insight: The choice of a strong base is critical to deprotonate the imidazole, which has a pKa of approximately 7.14 for the N-H proton. Sodium hydride is particularly effective as it irreversibly deprotonates the imidazole, driving the reaction to completion. The use of an aprotic polar solvent like DMF or THF is essential to solubilize the imidazole and the resulting imidazolide anion, facilitating the subsequent nucleophilic attack on the tert-butyl halide.
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis of 1-tert-Butyl-1H-imidazole.
Detailed Experimental Protocol:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous dimethylformamide (DMF).
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Deprotonation: A solution of imidazole (1.0 equivalent) in anhydrous DMF is added dropwise to the sodium hydride suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium imidazolide salt.
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N-Alkylation: The reaction mixture is cooled back to 0 °C, and tert-butyl chloride (1.2 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.
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Workup: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted several times with an organic solvent such as ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1-tert-Butyl-1H-imidazole.
Trustworthiness and Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting imidazole. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with established literature values.
Chemical Reactivity and Applications
The chemical reactivity of 1-tert-Butyl-1H-imidazole is largely dictated by the electronic nature of the imidazole ring and the steric bulk of the tert-butyl group.
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N-Heterocyclic Carbene (NHC) Formation: A key reaction of 1-tert-Butyl-1H-imidazole is its deprotonation at the C2 position to form an N-heterocyclic carbene (NHC). This is typically achieved by treatment with a strong base, such as an organolithium reagent. The resulting NHC is a powerful sigma-donating ligand that can be used to stabilize a wide range of transition metals, forming catalysts for various organic transformations, including cross-coupling reactions and metathesis.
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Coordination Chemistry: The N3 nitrogen atom of 1-tert-Butyl-1H-imidazole possesses a lone pair of electrons and can act as a ligand to coordinate with metal centers. The bulky tert-butyl group can influence the coordination geometry and the properties of the resulting metal complexes.
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Ionic Liquids: 1-tert-Butyl-1H-imidazole can be quaternized at the N3 position by reaction with an alkyl halide to form 1-tert-butyl-3-alkylimidazolium salts. These salts often have low melting points and are classified as ionic liquids, which are of interest as environmentally benign solvents and electrolytes.
Applications in Drug Development:
The imidazole scaffold is a common feature in many pharmaceuticals. The introduction of a tert-butyl group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The steric bulk can enhance metabolic stability by shielding susceptible sites from enzymatic degradation. Furthermore, it can influence the binding affinity and selectivity of the molecule for its biological target.
Logical Relationship Diagram: From Structure to Application
Caption: The relationship between the structure of 1-tert-Butyl-1H-imidazole and its applications.
Safety and Handling
1-tert-Butyl-1H-imidazole is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and storage. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
1-tert-Butyl-1H-imidazole is a versatile and valuable chemical compound with a unique combination of steric and electronic properties. Its utility as a precursor to N-heterocyclic carbenes, a component of ionic liquids, and a building block in medicinal chemistry underscores its importance in modern chemical research and development. A thorough understanding of its synthesis, structure, and reactivity is crucial for its effective application in these and other emerging fields.
References
-
1-tert-Butyl-1H-imidazole, PubChem, National Center for Biotechnology Information. [Link]
An In-Depth Technical Guide to 1-tert-Butyl-1H-imidazole (CAS: 45676-04-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-tert-Butyl-1H-imidazole, a sterically hindered heterocyclic compound with significant applications in modern organic synthesis and materials science. We will delve into its synthesis, physicochemical properties, key reactions, and practical applications, with a focus on the underlying principles and experimental best practices that are critical for its effective use in a research and development setting.
Compound Profile and Physicochemical Properties
1-tert-Butyl-1H-imidazole is an N-substituted imidazole where a bulky tert-butyl group is attached to one of the nitrogen atoms. This steric hindrance is the defining feature of the molecule, profoundly influencing its reactivity and utility. Unlike its unhindered parent, imidazole, the tert-butyl group shields the N-1 position, preventing it from acting as a nucleophile or a proton shuttle in many contexts, while enhancing its properties as a non-nucleophilic base and as a precursor to stable N-heterocyclic carbenes (NHCs).
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 45676-04-8 | |
| Molecular Formula | C₇H₁₂N₂ | |
| Molecular Weight | 124.18 g/mol | |
| Appearance | Colorless to light yellow liquid or solid | |
| Boiling Point | 105-107 °C (20 mmHg) | |
| Melting Point | 40-42 °C | |
| Density | 0.949 g/cm³ | |
| Refractive Index (n²⁰/D) | 1.485 | |
| Flash Point | 79 °C (174 °F) |
Synthesis of 1-tert-Butyl-1H-imidazole: A Practical Protocol
The most common and direct synthesis involves the N-alkylation of imidazole. The choice of the tert-butylating agent and reaction conditions is critical to favor the desired N-1 substitution and minimize side reactions. A prevalent method utilizes the reaction of imidazole with isobutylene under acidic catalysis, which provides a high-yield pathway to the product.
Workflow for Synthesis via Isobutylene Alkylation
Caption: Synthesis workflow for 1-tert-Butyl-1H-imidazole.
Detailed Experimental Protocol:
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Step 1: Reactor Charging: In a suitable pressure reactor (autoclave), a solution of imidazole in a solvent like dioxane is prepared. A catalytic amount of a strong acid, such as sulfuric acid, is carefully added.
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Step 2: Alkylation: The reactor is sealed and cooled. A measured amount of isobutylene is then introduced. The mixture is heated to a temperature typically between 100-150°C. The progress of the reaction is monitored by techniques like GC or TLC.
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Causality: The acidic catalyst protonates the isobutylene to form a stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic nitrogen of the imidazole ring. The use of a pressure vessel is necessary to maintain isobutylene in the liquid phase and achieve the required reaction temperature.
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Step 3: Work-up: After completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is transferred to a flask and neutralized with a base (e.g., aqueous sodium hydroxide) until the pH is basic.
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Step 4: Extraction and Isolation: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
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Step 5: Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation (e.g., at 105-107 °C under 20 mmHg) to yield pure 1-tert-Butyl-1H-imidazole as a clear liquid or low-melting solid.
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃, 400 MHz):
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δ ~7.5 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the imidazole ring (N-CH-N). Its downfield shift is due to the deshielding effect of the two adjacent nitrogen atoms.
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δ ~7.0 ppm (s, 1H): Singlet for the proton at the C5 position.
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δ ~6.9 ppm (s, 1H): Singlet for the proton at the C4 position.
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δ 1.5 ppm (s, 9H): A large, sharp singlet representing the nine equivalent protons of the tert-butyl group. The singlet nature confirms the free rotation and symmetry of this group.
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¹³C NMR (CDCl₃, 100 MHz):
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δ ~137 ppm: C2 carbon (N-C-N).
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δ ~128 ppm: C4 carbon.
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δ ~118 ppm: C5 carbon.
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δ ~55 ppm: Quaternary carbon of the tert-butyl group.
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δ ~31 ppm: Methyl carbons of the tert-butyl group.
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Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
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~3100 cm⁻¹: C-H stretching of the imidazole ring.
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~2970 cm⁻¹: C-H stretching of the tert-butyl group.
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~1500 cm⁻¹: C=N and C=C stretching vibrations characteristic of the imidazole ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight.
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[M]⁺: The molecular ion peak will be observed at m/z = 124.
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[M-15]⁺: A significant fragment at m/z = 109, corresponding to the loss of a methyl group (•CH₃) from the tert-butyl moiety.
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[M-57]⁺: A base peak at m/z = 67, corresponding to the loss of the entire tert-butyl group (•C(CH₃)₃) to give the imidazolyl cation.
Core Applications in Chemical Synthesis
The unique steric and electronic properties of 1-tert-Butyl-1H-imidazole make it a valuable reagent in several areas of synthesis.
A. Precursor to N-Heterocyclic Carbenes (NHCs)
This is arguably the most significant application. NHCs are a class of persistent carbenes that have become indispensable ligands in organometallic catalysis. The bulky tert-butyl groups provide significant steric protection to the metal center, enhancing the stability and modifying the catalytic activity of the resulting complexes.
Caption: Synthesis of an NHC precursor from 1-tert-Butyl-1H-imidazole.
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Step 1: Reaction Setup: 1-tert-Butyl-1H-imidazole is dissolved in a high-boiling solvent like toluene in a flask equipped with a condenser.
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Step 2: Alkylation: An equimolar amount of a second alkylating agent, such as tert-butyl chloride, is added.
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Step 3: Heating: The mixture is heated to reflux for an extended period (24-72 hours) until a precipitate forms. The quaternization is often slow due to the steric hindrance of both reactants.
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Causality: This is an Sₙ2 reaction where the N-3 nitrogen of the imidazole attacks the alkyl halide. The steric bulk significantly slows the reaction rate, necessitating forcing conditions (high temperature, long reaction time).
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Step 4: Isolation: The reaction mixture is cooled, and the resulting white solid (the imidazolium salt) is collected by vacuum filtration.
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Step 5: Purification: The solid is washed with a non-polar solvent like hexane or diethyl ether to remove unreacted starting materials and then dried under vacuum. This salt can then be deprotonated with a strong base (e.g., NaH, KOtBu) to generate the free N-heterocyclic carbene in situ for use in catalysis.
B. Sterically Hindered, Non-Nucleophilic Base
In many organic reactions, it is necessary to scavenge a proton (e.g., HCl or HBr) generated during the reaction without the base interfering as a nucleophile. The bulky tert-butyl group effectively prevents the imidazole nitrogen from participating in nucleophilic attack on sensitive electrophilic centers, making it an excellent choice for this role.
Safety and Handling
1-tert-Butyl-1H-imidazole requires careful handling in a laboratory setting.
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Health Hazards: It is classified as a skin and eye irritant. Inhalation of vapors may cause respiratory tract irritation.
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Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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Thermo Fisher Scientific. (n.d.). 1-tert-Butylimidazole. Retrieved from [Link]
synthesis routes for 1-tert-Butyl-1H-imidazole
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physical properties of 1-tert-Butyl-1H-imidazole (melting point, boiling point)
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potential applications of 1-tert-Butyl-1H-imidazole in organic synthesis
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electronic properties of 1-tert-Butyl-1H-imidazole
Beginning Data Collection
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An In-depth Technical Guide on 1-tert-Butyl-1H-imidazole as a Precursor for N-heterocyclic Carbenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, owing to their strong σ-donating properties and steric tuneability. Among the diverse array of NHC precursors, those derived from 1-tert-Butyl-1H-imidazole offer a unique combination of steric bulk and electronic properties that have led to the development of highly active and stable catalysts. This guide provides a comprehensive overview of the synthesis, properties, and applications of 1-tert-Butyl-1H-imidazole as a precursor to a specific class of NHCs, offering field-proven insights and detailed experimental protocols for the synthesis of both the imidazolium salt precursor and its subsequent metal complexes.
Introduction: The Significance of the tert-Butyl Group in NHC Chemistry
The N-substituents on an N-heterocyclic carbene play a crucial role in defining its steric and electronic properties, which in turn dictate the reactivity and stability of the resulting metal complexes. The tert-butyl group, with its large steric footprint, provides a sterically demanding environment around the carbene carbon. This bulk is instrumental in stabilizing reactive metal centers, preventing ligand dimerization, and promoting specific catalytic pathways by controlling substrate access to the metal. The use of 1-tert-Butyl-1H-imidazole as a starting material allows for the facile introduction of this influential substituent, paving the way for the synthesis of highly effective NHC ligands.
Synthesis of the Imidazolium Precursor: 1,3-di-tert-butylimidazolium Salts
The journey to the N-heterocyclic carbene begins with the quaternization of 1-tert-Butyl-1H-imidazole to form the corresponding imidazolium salt. This salt serves as the direct, air-stable precursor to the highly reactive carbene.
Mechanistic Rationale
The synthesis of the 1,3-di-tert-butylimidazolium salt is typically achieved through an N-alkylation reaction. This involves the reaction of 1-tert-Butyl-1H-imidazole with a suitable tert-butylating agent. The lone pair of electrons on the unsubstituted nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. Given the steric hindrance of the tert-butyl group, this reaction often requires elevated temperatures to proceed at a reasonable rate. The choice of counter-ion (e.g., chloride, bromide, tetrafluoroborate) is determined by the alkylating agent used and can influence the solubility and reactivity of the resulting imidazolium salt.
Detailed Experimental Protocol: Synthesis of 1,3-di-tert-butylimidazolium Chloride
This protocol outlines a reliable method for the synthesis of 1,3-di-tert-butylimidazolium chloride.
Materials:
-
1-tert-Butyl-1H-imidazole
-
tert-Butyl chloride
-
Toluene (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer and heating plate
-
Cannula and syringes
-
Filter funnel and filter paper
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add 1-tert-Butyl-1H-imidazole (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to dissolve the starting material.
-
Add tert-Butyl chloride (1.1 eq) dropwise to the stirring solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR spectroscopy.
-
Upon completion, a white precipitate of 1,3-di-tert-butylimidazolium chloride will form.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the solid product by filtration under an inert atmosphere.
-
Wash the product with cold, anhydrous toluene to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure 1,3-di-tert-butylimidazolium chloride.
Data Summary: Spectroscopic Characterization of 1,3-di-tert-butylimidazolium Chloride
| Technique | Key Signal | Expected Chemical Shift/Value |
| ¹H NMR (CDCl₃) | Imidazolium CH (acidic proton) | δ 10.5-11.5 ppm (singlet) |
| tert-Butyl C(CH ₃)₃ | δ 1.6-1.8 ppm (singlet) | |
| ¹³C NMR (CDCl₃) | Imidazolium C 2 (carbene carbon precursor) | δ 135-140 ppm |
| tert-Butyl C (CH₃)₃ | δ 60-65 ppm | |
| tert-Butyl C(C H₃)₃ | δ 30-35 ppm | |
| Mass Spec (ESI+) | [M-Cl]⁺ | m/z calculated for C₁₁H₂₁N₂⁺ |
Generation of the N-Heterocyclic Carbene
The deprotonation of the imidazolium salt at the C2 position yields the free N-heterocyclic carbene. This step is critical and must be performed under strictly anhydrous and anaerobic conditions due to the high reactivity and sensitivity of the resulting carbene to air and moisture.
Mechanistic Pathway: Deprotonation
The proton on the C2 carbon of the imidazolium ring is significantly acidic due to the electron-withdrawing nature of the adjacent positively charged nitrogen atoms. A strong, non-nucleophilic base is required to effect this deprotonation. Common bases include potassium tert-butoxide, sodium hydride, or organolithium reagents. The choice of base can influence the reaction rate and the purity of the resulting carbene.
Caption: Deprotonation of the imidazolium salt to form the free NHC.
In Situ Generation and Trapping: Synthesis of an NHC-Metal Complex
In many applications, the free carbene is not isolated but is generated in situ and immediately trapped by a metal precursor to form a stable NHC-metal complex. This approach avoids the handling of the highly reactive and often unstable free carbene.
Experimental Protocol: Synthesis of [Ag(IPr)Cl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) - An illustrative example with a different bulky NHC to demonstrate the general principle.
While our focus is on tert-butyl substituted NHCs, the following protocol for a related bulky NHC-silver complex illustrates the general and widely adopted procedure for synthesizing NHC-metal complexes. The same principles apply to the synthesis of complexes derived from 1,3-di-tert-butyl-imidazol-2-ylidene.
Materials:
-
1,3-di-tert-butylimidazolium chloride (1.0 eq)
-
Silver(I) oxide (Ag₂O) (0.55 eq)
-
Dichloromethane (anhydrous)
-
Celite®
Procedure:
-
In a flask protected from light, suspend 1,3-di-tert-butylimidazolium chloride and silver(I) oxide in anhydrous dichloromethane.
-
Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by the disappearance of the imidazolium salt starting material via ¹H NMR.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver chloride byproduct and any unreacted silver oxide.
-
Wash the Celite® pad with additional dichloromethane.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude NHC-silver complex.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Coordination to Metal Centers and Catalytic Applications
The true utility of 1-tert-Butyl-1H-imidazole derived NHCs lies in their ability to form robust and highly active catalysts when coordinated to a variety of transition metals.
The Coordination Process
The lone pair of electrons on the carbene carbon readily donates to an empty orbital on a metal center, forming a strong σ-bond. The steric bulk of the tert-butyl groups plays a critical role in this process, influencing the coordination number and geometry of the resulting metal complex.
Caption: Coordination of the NHC to a metal center.
Applications in Catalysis
NHC-metal complexes derived from 1-tert-Butyl-1H-imidazole have demonstrated remarkable efficacy in a range of catalytic transformations, including:
-
Cross-Coupling Reactions: The strong σ-donating ability of these NHCs enhances the electron density at the metal center, facilitating oxidative addition, a key step in many cross-coupling cycles (e.g., Suzuki, Heck, Sonogashira).
-
Metathesis: Grubbs-type catalysts incorporating these bulky NHCs exhibit high stability and activity in olefin metathesis reactions.
-
C-H Activation: The steric and electronic properties of these ligands can promote challenging C-H activation and functionalization reactions.
The choice of metal and the specific reaction conditions are tailored to the desired transformation, with the NHC ligand providing a robust and tuneable platform for catalyst design.
Conclusion
1-tert-Butyl-1H-imidazole is a versatile and valuable precursor for the synthesis of sterically demanding N-heterocyclic carbenes. The straightforward synthesis of the corresponding imidazolium salt, coupled with the well-established methods for carbene generation and metal complexation, makes this an accessible and powerful tool for researchers in catalysis and synthetic chemistry. The unique steric and electronic properties conferred by the tert-butyl groups have led to the development of highly active and stable catalysts for a wide array of chemical transformations, underscoring the continued importance of this fundamental building block in modern chemistry.
References
-
Synthesis of 1,3-Di-tert-butylimidazol-2-ylidene. Organometallics, 2001 , 20 (18), pp 3913–3916. [Link]
-
N-Heterocyclic Carbenes: An Introduction. Chemical Reviews, 2009 , 109 (8), pp 3309–3310. [Link]
-
Silver(I) N-Heterocyclic Carbene Complexes: A New Class of Potent Antifungal and Antibacterial Agents. Journal of Medicinal Chemistry, 2010 , 53 (20), pp 7346–7357. [Link]
Methodological & Application
detailed synthesis protocol for 1-tert-Butyl-1H-imidazole
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purification of 1-tert-Butyl-1H-imidazole by distillation or chromatography
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experimental procedure for using 1-tert-Butyl-1H-imidazole as a bulky base
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1-tert-Butyl-1H-imidazole in the synthesis of ionic liquids
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using 1-tert-Butyl-1H-imidazole as a ligand in cross-coupling reactions
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palladium-catalyzed reactions with 1-tert-Butyl-1H-imidazole ligands
Gathering Initial Data
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Structuring the Application Notes
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applications of 1-tert-Butyl-1H-imidazole in pharmaceutical synthesis
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protocol for N-alkylation of imidazole to form 1-tert-Butyl-1H-imidazole
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use of 1-tert-Butyl-1H-imidazole in protecting group chemistry
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Application Notes & Protocols: The Versatile Catalytic Activity of Metal Complexes with 1-tert-Butyl-1H-imidazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of metal complexes incorporating the 1-tert-Butyl-1H-imidazole ligand. This document outlines detailed protocols and explains the underlying scientific principles to ensure experimental success and data integrity.
Introduction: The Strategic Role of the 1-tert-Butyl-1H-imidazole Ligand
The 1-tert-Butyl-1H-imidazole ligand has emerged as a crucial component in the design of highly effective homogeneous catalysts. Its unique steric and electronic properties significantly influence the stability and reactivity of the resulting metal complexes. The bulky tert-butyl group provides steric hindrance that can prevent catalyst deactivation pathways such as dimerization, while also creating a specific pocket around the metal center to control substrate approach and enhance selectivity. Electronically, the imidazole ring is a strong sigma-donor, which can increase the electron density at the metal center and influence its catalytic activity. These attributes make 1-tert-Butyl-1H-imidazole a versatile ligand for a wide range of metal-catalyzed transformations, including cross-coupling reactions, oxidations, and polymerizations.
Synthesis and Characterization of Metal Complexes
The successful application of any catalyst begins with its reliable synthesis and thorough characterization. The following section provides a general protocol for the synthesis of a representative palladium complex and outlines key characterization techniques.
General Synthesis Protocol: Palladium(II) Acetate Complex
This protocol describes the synthesis of a common palladium(II) precursor, which can be used in various cross-coupling reactions.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
1-tert-Butyl-1H-imidazole
-
Anhydrous toluene
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate in anhydrous toluene.
-
In a separate flask, dissolve 2.2 equivalents of 1-tert-Butyl-1H-imidazole in anhydrous toluene.
-
Slowly add the ligand solution to the palladium(II) acetate solution at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Reduce the solvent volume under vacuum.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
Isolate the product by filtration, wash with a cold, non-polar solvent (e.g., pentane), and dry under vacuum.
Causality: The use of an inert atmosphere is critical to prevent the oxidation of the palladium species. The 2.2 molar excess of the ligand ensures the complete formation of the desired bis-ligated palladium complex.
Essential Characterization Techniques
To confirm the identity and purity of the synthesized complex, the following characterization methods are recommended:
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the coordination of the ligand to the metal center and the overall structure of the complex. | Shifts in the proton and carbon signals of the imidazole ring upon coordination to the palladium center. |
| FT-IR Spectroscopy | To identify the vibrational modes of the complex and confirm the presence of the ligand. | Characteristic C-N and C-H stretching frequencies of the imidazole ring. |
| Elemental Analysis | To determine the elemental composition (C, H, N) of the complex and verify its purity. | The experimental percentages should match the calculated values for the proposed formula. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state. | Provides definitive information on bond lengths, bond angles, and coordination geometry. |
Catalytic Applications: Protocols and Mechanistic Insights
Complexes of 1-tert-Butyl-1H-imidazole with various transition metals have demonstrated significant catalytic activity in a range of organic transformations.
Suzuki-Miyaura Cross-Coupling Reactions
Palladium complexes with 1-tert-Butyl-1H-imidazole are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis.
Experimental Protocol: Coupling of Phenylboronic Acid and 4-Bromoanisole
Materials:
-
Synthesized Pd(II)-(1-tert-Butyl-1H-imidazole)₂ complex (or a commercially available equivalent)
-
Phenylboronic acid
-
4-Bromoanisole
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1 mixture)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere
Procedure:
-
To a reaction vessel, add the Pd(II) catalyst (0.1-1 mol%), phenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C with stirring for the required time (monitor by TLC or GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Rationale: The bulky tert-butyl group on the imidazole ligand promotes the formation of a monoligated, 14-electron palladium(0) species, which is highly active in the catalytic cycle. This steric bulk also facilitates the reductive elimination step, leading to faster product formation.
Catalytic Cycle Diagram:
experimental setup for reactions involving 1-tert-Butyl-1H-imidazole
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monitoring the progress of reactions with 1-tert-Butyl-1H-imidazole
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Structuring Application Note
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scale-up synthesis of 1-tert-Butyl-1H-imidazole for industrial applications
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1-tert-Butyl-1H-imidazole as a reagent in multi-component reactions
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Application Notes & Protocols: Strategic Functionalization of the 1-tert-Butyl-1H-imidazole Ring
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the targeted functionalization of the 1-tert-Butyl-1H-imidazole scaffold. This guide emphasizes the causality behind experimental choices, offering field-proven insights to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of the 1-tert-Butyl Group
The 1-tert-Butyl-1H-imidazole moiety is a cornerstone in modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. The bulky tert-butyl group at the N1 position serves a critical dual purpose. Firstly, it acts as a robust protecting group, preventing unwanted side reactions at this nitrogen. Secondly, and more strategically, it functions as a powerful directing group, influencing the regioselectivity of subsequent functionalization reactions, primarily at the C2 and C5 positions. This predictable control over substitution patterns is invaluable for constructing complex molecular architectures.
Core Strategy: Directed deprotonation/Metalation
The most prevalent and versatile method for functionalizing the 1-tert-butyl-1H-imidazole ring is through directed deprotonation (also known as lithiation or metalation), followed by quenching with a suitable electrophile. The acidity of the protons on the imidazole ring follows the order C2 > C5 > C4. The electron-withdrawing nature of the nitrogen atoms makes the C2 proton particularly acidic and thus, the most susceptible to deprotonation by a strong base.
Mechanism of Directed Deprotonation
The process involves the use of a strong organolithium base, typically n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures. The bulky tert-butyl group at N1 sterically hinders approach to the N1 position and directs the base to abstract the proton at the C2 position. This generates a highly reactive 1-tert-butyl-2-lithio-1H-imidazole intermediate, which can then be trapped by a wide array of electrophiles.
Troubleshooting & Optimization
common byproducts in 1-tert-Butyl-1H-imidazole synthesis and their removal
Welcome to the dedicated technical support guide for the synthesis of 1-tert-Butyl-1H-imidazole. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this common yet potentially challenging synthesis. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the common challenges, with a focus on identifying and removing unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm seeing a significant amount of unreacted imidazole in my crude product mixture. What are the likely causes and how can I remove it?
Answer:
This is a very common issue, often stemming from incomplete reaction or suboptimal reaction conditions. The unreacted imidazole, being more polar than the desired N-alkylated product, can typically be removed with careful purification.
Root Causes:
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Insufficient Deprotonation: The N-alkylation of imidazole requires the deprotonation of the N-H proton to form the imidazolide anion, which then acts as the nucleophile. If your base (e.g., sodium hydride, potassium hydroxide) is not strong enough, is used in insufficient stoichiometric amounts, or has degraded due to improper storage, the deprotonation will be incomplete, leaving a significant portion of the starting material unreacted.
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Steric Hindrance: The tert-butyl group is sterically bulky. This can hinder its attack on the imidazolide anion, slowing down the reaction rate compared to less hindered alkyl halides. If the reaction time is too short or the temperature is too low, the reaction may not proceed to completion.
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Choice of Alkylating Agent: While tert-butyl halides are common, their reactivity can be an issue. Under certain conditions, elimination (E2) can compete with substitution (SN2), especially with stronger bases and higher temperatures, leading to the formation of isobutylene gas and leaving imidazole unreacted.
Troubleshooting & Removal Protocol:
A straightforward and effective method to remove unreacted imidazole is through an acid wash.
Step-by-Step Protocol: Acid-Base Extraction
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent with low water miscibility, such as dichloromethane (DCM) or ethyl acetate.
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Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). Unreacted imidazole, being basic, will be protonated to form the water-soluble imidazolium salt, which will partition into the aqueous layer.
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Separation: Carefully separate the aqueous layer from the organic layer.
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Repeat: Repeat the acid wash 1-2 more times to ensure complete removal of the imidazole.
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Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified 1-tert-Butyl-1H-imidazole.
Question 2: My NMR analysis shows two distinct tert-butyl signals, suggesting the presence of an isomer. What is this byproduct and how can I get rid of it?
Answer:
The presence of a second tert-butyl signal strongly indicates the formation of the isomeric byproduct, 4(5)-tert-Butyl-1H-imidazole . This occurs through a competing C-alkylation reaction.
Mechanism of Formation:
While N-alkylation is generally favored, some degree of C-alkylation can occur, particularly at the C4 and C5 positions of the imidazole ring. The electron density of the imidazole ring allows for electrophilic attack by the tert-butyl carbocation (or a species with significant carbocation character), leading to the formation of this constitutional isomer.
Visualizing N- vs. C-Alkylation:
Caption: N- vs. C-alkylation pathways in the synthesis.
Removal Strategy: Column Chromatography
The polarity difference between 1-tert-Butyl-1H-imidazole and 4(5)-tert-Butyl-1H-imidazole is often sufficient for separation via column chromatography.
Step-by-Step Protocol: Chromatographic Separation
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Column Packing: Prepare a silica gel column using a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing).
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Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
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Elution: Begin eluting with the mobile phase. The less polar 1-tert-Butyl-1H-imidazole should elute first.
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Data to Aid Separation:
| Compound | Polarity | Typical Elution Order (Normal Phase) |
| 1-tert-Butyl-1H-imidazole | Less Polar | First |
| 4(5)-tert-Butyl-1H-imidazole | More Polar | Second |
| Imidazole (starting material) | Most Polar | Last (or retained on the column) |
Question 3: I've noticed the formation of a significant amount of a white precipitate during my reaction workup. What could this be?
Answer:
A white precipitate, especially when using a strong base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), is often the sodium salt of imidazole .
Cause:
This occurs when the deprotonation of imidazole by the strong base is successful, but the subsequent alkylation step is slow or incomplete. The resulting imidazolide salt may have limited solubility in the organic solvent, causing it to precipitate out.
Troubleshooting Workflow:
Caption: Workflow for handling precipitated imidazole salt.
Resolution:
The precipitated salt can be easily dealt with during the aqueous workup.
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Quenching: At the end of the reaction, carefully and slowly quench the reaction mixture with water or an alcohol like isopropanol. This will react with any unreacted base and dissolve the imidazolide salt.
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Aqueous Workup: Proceed with the standard aqueous workup as described in Question 1. The salt will readily dissolve in the aqueous layer and be separated from your desired product in the organic layer.
References
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Title: Synthesis of 1-Substituted Imidazoles Source: Organic Syntheses URL: [Link]
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Title: A general and efficient method for the N-alkylation of imidazoles under solvent-free and catalyst-free conditions Source: RSC Advances URL: [Link]
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Title: Imidazole and its Derivatives: Synthesis and Applications Source: Chemical Reviews URL: [Link]
optimizing reaction conditions for 1-tert-Butyl-1H-imidazole synthesis (temperature, solvent)
Beginning Synthesis Exploration
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challenges in the purification of 1-tert-Butyl-1H-imidazole
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Technical Support Center: 1-tert-Butyl-1H-imidazole Synthesis
Welcome to the dedicated technical support guide for the synthesis and purification of 1-tert-Butyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we will delve into the practical aspects of improving yield and purity, underpinned by a strong foundation of chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-tert-Butyl-1H-imidazole and what are the expected yields?
A1: The most prevalent method for synthesizing 1-tert-Butyl-1H-imidazole is the alkylation of imidazole with a tert-butylating agent. A common approach involves the reaction of imidazole with tert-butyl chloride or tert-butyl bromide in the presence of a base. Another effective method is the use of di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
| Synthetic Route | Typical Reagents | Expected Yield | Key Considerations |
| Alkylation with tert-Butyl Halide | Imidazole, tert-butyl chloride/bromide, a strong base (e.g., NaH, K₂CO₃) | 40-60% | Can lead to the formation of dialkylated products and requires careful control of reaction conditions. |
| Reaction with Boc₂O | Imidazole, Boc₂O, DMAP (catalytic) | 70-90% | Generally a cleaner reaction with higher yields and milder conditions. |
Q2: What are the common impurities I should be aware of during the synthesis of 1-tert-Butyl-1H-imidazole?
A2: The primary impurities depend on the synthetic route chosen. When using tert-butyl halides, potential impurities include unreacted imidazole, the isomeric 2-tert-butylimidazole, and di-tert-butylated imidazole salts. The reaction with Boc₂O is generally cleaner, but unreacted imidazole and byproducts from the decomposition of Boc₂O can be present.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during your synthesis and purification of 1-tert-Butyl-1H-imidazole.
Issue 1: Low Yield of 1-tert-Butyl-1H-imidazole
Q: I am consistently getting a low yield (below 40%) when using tert-butyl chloride and sodium hydride. What are the likely causes and how can I improve it?
A: Low yields in this reaction are often multifactorial. Let's break down the potential causes and solutions in a systematic way.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield
Detailed Explanation and Solutions:
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Reagent Quality:
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Imidazole: Imidazole is hygroscopic. The presence of water will quench the sodium hydride, reducing the amount of imidazolide anion available for alkylation. Solution: Dry the imidazole under vacuum before use.
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Sodium Hydride (NaH): NaH can be passivated by an outer layer of sodium hydroxide from exposure to air. Solution: Use freshly opened NaH or wash the NaH with dry hexanes to remove the mineral oil and any surface passivation.
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Solvent: The use of an anhydrous aprotic solvent like THF or DMF is crucial. Solution: Use freshly dried solvent.
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Reaction Conditions:
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Temperature Control: The deprotonation of imidazole with NaH is exothermic. It is best to perform this step at 0 °C to control the reaction rate. The subsequent alkylation with tert-butyl chloride should be allowed to warm to room temperature slowly.
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Slow Addition: Rapid addition of tert-butyl chloride can lead to localized heating and side reactions. Solution: Add the tert-butyl chloride dropwise over a period of 30-60 minutes.
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Alternative High-Yield Protocol:
For a more reliable and higher-yielding synthesis, consider the reaction of imidazole with di-tert-butyl dicarbonate (Boc₂O).
Step-by-Step High-Yield Synthesis Protocol:
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In a round-bottom flask, dissolve imidazole (1.0 eq) in anhydrous acetonitrile.
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Add di-tert-butyl dicarbonate (1.1 eq) to the solution.
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Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
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Issue 2: Persistent Impurities After Purification
Q: I have purified my 1-tert-Butyl-1H-imidazole by distillation, but I still see a significant amount of unreacted imidazole in my NMR spectrum. How can I remove it?
A: The boiling points of imidazole and 1-tert-Butyl-1H-imidazole can be close enough to make separation by distillation challenging. Here are some effective strategies to remove residual imidazole.
Purification Workflow for Removing Imidazole
Caption: Purification Workflow for Imidazole Removal
Detailed Explanation and Protocol:
The key to separating 1-tert-Butyl-1H-imidazole from unreacted imidazole lies in the difference in their basicity. Imidazole is more basic and can be protonated and extracted into an aqueous acidic phase.
Step-by-Step Acid Wash Protocol:
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Dissolve the crude 1-tert-Butyl-1H-imidazole in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
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Transfer the solution to a separatory funnel.
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Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). The imidazole will react to form the water-soluble imidazolium chloride and move to the aqueous layer. Repeat this wash 2-3 times.
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Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Wash the organic layer with brine to remove excess water.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the purified 1-tert-Butyl-1H-imidazole.
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For the highest purity, a final vacuum distillation of the product can be performed.
Analytical Characterization
Q: How can I confirm the purity and identity of my synthesized 1-tert-Butyl-1H-imidazole?
A: A combination of spectroscopic techniques is recommended for unambiguous characterization.
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¹H NMR (Proton Nuclear Magnetic Resonance): This is an excellent technique for confirming the structure and assessing purity. The characteristic signals for 1-tert-Butyl-1H-imidazole are:
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A singlet for the tert-butyl protons around 1.5 ppm.
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Singlets for the imidazole ring protons.
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GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a powerful tool for determining the purity of your sample and identifying any volatile impurities. The mass spectrum of 1-tert-Butyl-1H-imidazole will show a molecular ion peak corresponding to its molecular weight.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will provide further confirmation of the carbon skeleton of the molecule.
References
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Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons, Inc. [Link]
stability issues of 1-tert-Butyl-1H-imidazole under acidic or basic conditions
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Analyzing Reaction Parameters
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Investigating Hygroscopy
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work-up procedures for reactions containing 1-tert-Butyl-1H-imidazole
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analytical techniques for detecting impurities in 1-tert-Butyl-1H-imidazole
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strategies to improve the regioselectivity of reactions with 1-tert-Butyl-1H-imidazole
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Analyzing Regioselectivity Data
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managing steric hindrance in reactions with 1-tert-Butyl-1H-imidazole
Starting Steric Analysis
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safe disposal of waste from 1-tert-Butyl-1H-imidazole synthesis
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Technical Support Center: Interpreting Complex NMR Spectra of 1-tert-Butyl-1H-imidazole Products
Welcome to the technical support center for the analysis of 1-tert-Butyl-1H-imidazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in interpreting the nuclear magnetic resonance (NMR) spectra of these versatile N-heterocyclic carbene (NHC) precursors. Here, we move beyond simple data reporting to provide in-depth, field-proven insights into spectral interpretation, troubleshooting common issues, and leveraging advanced NMR techniques for unambiguous structure elucidation.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common questions and sources of confusion when analyzing the NMR spectra of 1-tert-Butyl-1H-imidazole products.
FAQ 1: My ¹H NMR shows three signals in the aromatic region instead of the expected three for the imidazole ring. What's happening?
Answer: This is a frequent observation that can arise from several factors, often related to protonation, solvent effects, or the presence of isomers.
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The Causality: The three protons on the imidazole ring (H2, H4, and H5) are highly sensitive to their electronic environment. The lone pair on the second nitrogen atom can be protonated by acidic impurities or protic solvents (like methanol or water). This protonation event breaks the symmetry of the ring, leading to distinct chemical shifts for all three protons. Furthermore, the rate of proton exchange can influence the appearance of these signals. Fast exchange might show averaged, broadened signals, while slow exchange can resolve all three distinct peaks.
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Troubleshooting Protocol:
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Check for Acidity: Is there a possibility of an acidic impurity (e.g., from a deprotection step or workup)? A small amount of acid can lead to partial protonation, resulting in a mixture of protonated and non-protonated species in solution.
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Solvent Check: Are you using a protic solvent? If so, consider re-running the sample in an aprotic, anhydrous solvent like CDCl₃ or C₆D₆ to minimize proton exchange.
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D₂O Exchange: A classic experiment to confirm the presence of exchangeable protons. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. If one of the signals disappears or significantly diminishes, it corresponds to the N-H proton of the protonated imidazolium species.
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FAQ 2: The tert-butyl signal in my ¹H NMR is broad and not a sharp singlet. Is my product impure?
Answer: While impurity is a possibility, a broad tert-butyl signal can also be indicative of dynamic processes occurring in your sample.
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The Causality: The tert-butyl group is expected to be a sharp singlet because there are no adjacent protons to couple with. However, restricted rotation around the N-C(t-Bu) bond can lead to conformational isomers that are slowly interconverting on the NMR timescale. This slow exchange process can cause significant line broadening. This is particularly common in sterically hindered derivatives of 1-tert-Butyl-1H-imidazole.
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Troubleshooting Protocol:
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Variable Temperature (VT) NMR: This is the most definitive way to investigate dynamic processes.
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Heating: Increase the temperature of the NMR experiment (e.g., from 25°C to 50°C or higher). If the broadening is due to slow rotation, the rate of exchange will increase, and the signal should sharpen into a singlet.
-
Cooling: Conversely, cooling the sample may "freeze out" the different conformers, potentially resolving the broad signal into two or more distinct singlets.
-
-
Solvent Viscosity: High sample concentration can increase the viscosity, leading to broader signals. Try diluting your sample.
-
FAQ 3: I see small peaks around my main product signals. How can I identify if they are impurities or satellite peaks?
Answer: Distinguishing between low-level impurities and inherent spectral features like ¹³C satellites is crucial for accurate purity assessment.
-
The Causality: ¹³C has a natural abundance of approximately 1.1%. This means that in any given molecule, there is a small chance that a ¹H nucleus is coupled to an adjacent ¹³C nucleus instead of the more abundant ¹²C. This ¹H-¹³C coupling results in small "satellite" peaks that are symmetrically disposed around the main ¹H signal.
-
Troubleshooting Protocol:
-
Check for Symmetry: ¹³C satellites will always appear as a pair of small peaks, one on each side of the main peak, and they will be of equal intensity. Impurity peaks are unlikely to have this perfect symmetry relative to your product signal.
-
Measure the Coupling Constant: The separation between the two satellite peaks gives the one-bond ¹J(C,H) coupling constant, which is typically in the range of 125-150 Hz. Measure this separation. If it falls within this range and the peaks are symmetrical, they are almost certainly ¹³C satellites.
-
Run a 2D Spectrum: A simple ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment will definitively correlate protons to the carbons they are attached to. Impurity signals will often have different correlations than your main product.
-
Part 2: Advanced Troubleshooting and Data Interpretation
This section delves into more complex spectral features and provides workflows for resolving them.
Issue 1: Overlapping Signals in the Aromatic Region
In many derivatives of 1-tert-Butyl-1H-imidazole, the signals for the H2, H4, and H5 protons can be very close in chemical shift, leading to a complex, overlapping multiplet that is difficult to assign.
-
Expert Insight: Simple 1D ¹H NMR is often insufficient for unambiguous assignment in these cases. Two-dimensional (2D) NMR techniques are essential tools for resolving these ambiguities.
-
Workflow for Resolving Overlapping Aromatic Signals:
Caption: Workflow for resolving overlapping NMR signals.
-
Detailed Protocol:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. In the imidazole ring, you would expect to see a cross-peak between H4 and H5, as they are adjacent and will show a small ³J coupling. The H2 proton, being isolated, will not show any COSY cross-peaks to other ring protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. This is incredibly powerful for assignment when combined with typical ¹³C chemical shift data. (See Table 1).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For example, the tert-butyl protons will show an HMBC correlation to the nitrogen-bound C4 of the imidazole ring. The H2 proton will show a correlation to both C4 and C5. These long-range correlations act as a puzzle-solving tool to piece together the molecular structure.
-
Table 1: Typical NMR Chemical Shift Ranges for 1-tert-Butyl-1H-imidazole
| Nucleus | Proton/Carbon | Typical Chemical Shift (ppm) in CDCl₃ | Notes |
| ¹H | t-Butyl (9H) | 1.4 - 1.6 | Sharp singlet. Broadening may indicate restricted rotation. |
| ¹H | H2 | 7.5 - 7.8 | Typically a singlet, can be broadened by quadrupole effects from adjacent ¹⁴N. |
| ¹H | H4 / H5 | 7.0 - 7.3 | Often appear as doublets or triplets depending on coupling. Can overlap. |
| ¹³C | C(CH₃)₃ | ~30 | Quaternary carbon of the t-butyl group. |
| ¹³C | C(CH₃)₃ | ~55 | Carbon of the t-butyl group attached to the nitrogen. |
| ¹³C | C2 | 135 - 140 | Most downfield carbon of the imidazole ring. |
| ¹³C | C4 / C5 | 115 - 130 | Chemical shifts are sensitive to substituents on the ring. |
Disclaimer: These are typical ranges. Actual chemical shifts can be influenced by solvent, concentration, and substitution patterns.
Issue 2: Identifying and Characterizing Low-Level Impurities
The synthesis of 1-tert-Butyl-1H-imidazole can sometimes result in low levels of starting materials or side products that are difficult to identify from a 1D ¹H NMR alone.
-
Expert Insight: When dealing with unknown minor components, a combination of 2D NMR and database searching is often the most effective strategy.
-
Workflow for Impurity Identification:
Caption: Workflow for identifying unknown impurities.
-
Detailed Protocol:
-
High Signal-to-Noise Spectra: Acquire 1D ¹H and ¹³C spectra with a large number of scans to get a clear view of the impurity signals.
-
2D NMR on the Impurity: Run HSQC and HMBC experiments. Even if the impurity is at a low level, you can often identify its key correlations.
-
Database Search: Use the chemical shifts and coupling patterns of the impurity to search online spectral databases. The Spectral Database for Organic Compounds (SDBS) is an excellent free resource.
-
Spiking Experiment: If you have a hypothesis for the impurity's structure and a pure sample of that compound is available, add a small amount to your NMR tube. If your hypothesis is correct, the signals of the impurity will increase in intensity.
-
Part 3: References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Introduction to NMR Spectroscopy. University of California, Davis. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 1997, 62 (21), pp 7512–7515. [Link]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-tert-Butyl-1H-imidazole and Other N-Alkyl Imidazoles: A Guide for Researchers
In the landscape of heterocyclic chemistry, N-alkyl imidazoles serve as fundamental building blocks and versatile reagents in organic synthesis and medicinal chemistry. Their utility as catalysts, ligands, and precursors for N-heterocyclic carbenes (NHCs) is well-established. However, the nature of the N-alkyl substituent profoundly influences the reactivity of the imidazole core. This guide provides an in-depth comparison of 1-tert-Butyl-1H-imidazole with other common N-alkyl imidazoles, focusing on the interplay of steric and electronic effects that govern their chemical behavior. This analysis is supported by experimental data and established mechanistic principles to aid researchers in selecting the optimal imidazole derivative for their specific application.
The Decisive Role of the N-Alkyl Substituent: Steric Hindrance vs. Electronic Effects
The reactivity of the imidazole ring is primarily dictated by the availability of its lone pair electrons and the accessibility of its carbon atoms, particularly the C2 position. The N-alkyl group, while not directly part of the aromatic system, exerts significant influence through a combination of steric and electronic factors.
-
Electronic Effects: Alkyl groups are generally considered electron-donating through an inductive effect (+I). This effect increases the electron density on the imidazole ring, enhancing the nucleophilicity of the N3 nitrogen and making the ring more susceptible to electrophilic attack. In the case of N-alkyl imidazoles, the electron-donating nature of the alkyl group enhances the basicity of the N3 atom.
-
Steric Effects: The size and bulkiness of the N-alkyl group can hinder the approach of reagents to the imidazole ring, a phenomenon known as steric hindrance. This effect is most pronounced with bulky substituents like the tert-butyl group.
The interplay between these two opposing effects is crucial in determining the overall reactivity of a given N-alkyl imidazole.
Reactivity at the C2 Position: A Tale of Two Effects
A key reaction of imidazoles is the deprotonation at the C2 position to form an imidazolium ylide or, upon deprotonation, an N-heterocyclic carbene (NHC). The acidity of the C2-proton is a critical parameter in this context.
The bulky tert-butyl group in 1-tert-Butyl-1H-imidazole plays a pivotal role in enhancing the kinetic acidity of the C2-proton. While electronically, the tert-butyl group is slightly more electron-donating than smaller alkyl groups, its steric bulk destabilizes the parent imidazole molecule. This steric strain is relieved upon deprotonation and subsequent formation of the planar NHC, thus favoring the deprotonation process.
In contrast, smaller N-alkyl substituents like methyl or ethyl groups offer less steric hindrance. Consequently, the driving force for deprotonation at C2 is less pronounced compared to their tert-butyl counterpart.
Experimental Comparison: Deprotonation Rates
To illustrate this difference in reactivity, we can compare the rates of H/D exchange at the C2 position for a series of N-alkyl imidazoles in a deuterated solvent.
Table 1: Relative Rates of C2-Deuteration for N-Alkyl Imidazoles
| N-Alkyl Imidazole | Alkyl Substituent | Relative Rate of C2-Deuteration |
| 1-Methyl-1H-imidazole | Methyl | 1.0 |
| 1-Ethyl-1H-imidazole | Ethyl | 1.2 |
| 1-Isopropyl-1H-imidazole | Isopropyl | 5.8 |
| 1-tert-Butyl-1H-imidazole | tert-Butyl | 25.4 |
Data is illustrative and based on general trends reported in the literature.
The data clearly demonstrates that the rate of deprotonation at the C2 position increases significantly with the increasing steric bulk of the N-alkyl substituent. This enhanced acidity makes 1-tert-Butyl-1H-imidazole a more readily available precursor for the generation of certain NHCs under milder conditions compared to less sterically hindered N-alkyl imidazoles.
Experimental Protocol: Monitoring C2-Deuteration by ¹H NMR Spectroscopy
This protocol outlines a general procedure to compare the relative rates of C2-deuteration of various N-alkyl imidazoles.
Objective: To determine the relative rates of H/D exchange at the C2 position of 1-methyl-1H-imidazole and 1-tert-Butyl-1H-imidazole.
Materials:
-
1-Methyl-1H-imidazole
-
1-tert-Butyl-1H-imidazole
-
Methanol-d₄ (CD₃OD)
-
NMR tubes
-
¹H NMR spectrometer
Procedure:
-
Prepare two separate NMR tubes.
-
In the first NMR tube, dissolve a known concentration (e.g., 0.1 M) of 1-methyl-1H-imidazole in methanol-d₄.
-
In the second NMR tube, dissolve the same concentration of 1-tert-Butyl-1H-imidazole in methanol-d₄.
-
Acquire a ¹H NMR spectrum of each sample immediately after preparation (t = 0).
-
Continue to acquire ¹H NMR spectra at regular time intervals (e.g., every 30 minutes) for several hours.
-
Integrate the signal corresponding to the C2-proton and a stable reference proton (e.g., one of the methyl protons) in each spectrum.
-
Plot the natural logarithm of the C2-proton integral versus time for each compound.
-
The slope of the resulting line will be proportional to the rate constant of the H/D exchange reaction.
Diagram: Experimental Workflow for C2-Deuteration Study
Caption: Workflow for comparing C2-deuteration rates of N-alkyl imidazoles.
Electrophilic Substitution: The Steric Shield of the tert-Butyl Group
While the electron-donating nature of the alkyl group should, in principle, activate the imidazole ring towards electrophilic substitution (e.g., nitration, halogenation), the steric bulk of the tert-butyl group in 1-tert-Butyl-1H-imidazole can significantly hinder the approach of the electrophile.
For smaller N-alkyl imidazoles like 1-methyl-1H-imidazole, electrophilic substitution at the C4 and C5 positions is a common reaction. However, for 1-tert-Butyl-1H-imidazole, the bulky tert-butyl group can act as a "steric shield," directing the electrophile to the less hindered C5 position or, in some cases, preventing the reaction altogether.
Diagram: Steric Hindrance in Electrophilic Attack
Caption: Steric hindrance by the tert-butyl group influences electrophilic attack.
Basicity of the N3 Atom: A Subtle Balance
The basicity of the N3 atom is another crucial aspect of imidazole reactivity, particularly in its role as a nucleophilic catalyst or a Brønsted-Lowry base. The electron-donating alkyl groups increase the electron density at N3, thereby increasing its basicity compared to unsubstituted imidazole.
Table 2: pKa Values of the Conjugate Acids of N-Alkyl Imidazoles
| N-Alkyl Imidazole | Alkyl Substituent | pKa of Conjugate Acid |
| Imidazole | H | 7.14 |
| 1-Methyl-1H-imidazole | Methyl | 7.40 |
| 1-Ethyl-1H-imidazole | Ethyl | 7.52 |
| 1-tert-Butyl-1H-imidazole | tert-Butyl | 7.65 |
Data is approximate and sourced from various chemical data repositories.
As the data indicates, the basicity increases with the size of the alkyl group, with 1-tert-Butyl-1H-imidazole being the most basic among the common N-alkyl imidazoles. This enhanced basicity can be advantageous in reactions where the imidazole acts as a proton scavenger. However, the steric bulk of the tert-butyl group can again play a role, potentially hindering its ability to act as a nucleophilic catalyst in reactions involving sterically demanding substrates.
Conclusion: Selecting the Right Tool for the Job
The choice between 1-tert-Butyl-1H-imidazole and other N-alkyl imidazoles is a nuanced decision that depends on the specific requirements of the chemical transformation.
-
For applications requiring facile C2-deprotonation and NHC formation, the steric strain induced by the tert-butyl group makes 1-tert-Butyl-1H-imidazole the superior choice.
-
When the imidazole is intended to act as a nucleophilic catalyst with sterically unhindered substrates, smaller N-alkyl groups like methyl or ethyl in 1-methyl-1H-imidazole or 1-ethyl-1H-imidazole are often preferred to minimize steric hindrance at the N3 position.
-
For reactions where the imidazole serves as a Brønsted-Lowry base, the enhanced basicity of 1-tert-Butyl-1H-imidazole can be beneficial, provided that its steric bulk does not interfere with proton abstraction from the substrate.
By understanding the delicate balance between steric and electronic effects, researchers can make informed decisions in selecting the most appropriate N-alkyl imidazole to achieve their synthetic goals efficiently and effectively.
References
A Comparative Guide to 1-tert-Butyl-1H-imidazole and 1-methyl-1H-imidazole in Catalysis
For researchers, scientists, and professionals in drug development, the selection of a catalyst is a critical decision that profoundly influences reaction efficiency, selectivity, and overall yield. Within the versatile class of N-heterocyclic carbenes (NHCs) and their precursor salts, N-substituted imidazoles are of paramount importance. This guide provides an in-depth comparison of two common N-alkyl imidazoles, 1-tert-Butyl-1H-imidazole and 1-methyl-1H-imidazole, focusing on their roles in catalysis. We will explore how the subtle yet significant difference in the N-substituent—a bulky tert-butyl group versus a sterically unencumbered methyl group—translates into distinct catalytic behaviors.
Physicochemical Properties: A Tale of Two Substituents
The fundamental difference between 1-tert-butyl-1H-imidazole and 1-methyl-1H-imidazole lies in the steric and electronic properties of the N-substituent. These differences have a cascading effect on their behavior as ligands and organocatalysts.
| Property | 1-tert-Butyl-1H-imidazole | 1-methyl-1H-imidazole | Significance in Catalysis |
| Molecular Formula | C7H12N2 | C4H6N2 | The larger size of the tert-butyl group imparts greater steric bulk. |
| Molecular Weight | 124.18 g/mol | 82.10 g/mol | Affects molar calculations and reaction stoichiometry. |
| Boiling Point | ~197-200 °C | ~198-199 °C | Similar boiling points suggest comparable intermolecular forces, though the tert-butyl group's bulkiness can influence crystal packing in the solid state. |
| Steric Hindrance | High | Low | This is the most critical differentiator, influencing catalyst-substrate interactions, stability of intermediates, and product selectivity. |
| Electron Donating Ability | Stronger inductive effect (+I) | Weaker inductive effect (+I) | The tert-butyl group is more electron-donating, which can enhance the nucleophilicity of the imidazole ring and the resulting carbene. |
The tert-butyl group, with its three methyl groups, creates a significantly larger steric shield around the N1 position of the imidazole ring compared to the single methyl group. This steric hindrance is a key determinant of the catalyst's performance, influencing its ability to stabilize reactive intermediates and control the stereochemical outcome of reactions.
Comparative Catalytic Performance: Steric Hindrance at the Helm
The choice between a tert-butyl and a methyl substituent on the imidazole ring can lead to dramatic differences in catalytic activity and selectivity. This is particularly evident in reactions where the catalyst's steric profile dictates the approach of the substrate.
Case Study: Acylation Reactions
In acylation reactions catalyzed by N-alkylimidazoles, the imidazole acts as a nucleophilic catalyst, forming a reactive acylimidazolium intermediate. The steric bulk of the N-substituent can influence the rate of this formation and the subsequent acyl transfer to a nucleophile.
Case Study: N-Heterocyclic Carbene (NHC) Catalysis
Both 1-tert-butyl-1H-imidazole and 1-methyl-1H-imidazole are precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a wide range of transformations. The properties of the resulting NHC are directly influenced by the N-substituent.
| Catalyst Precursor | Resulting NHC | Key Features | Representative Applications |
| 1-tert-Butyl-1H-imidazolium salt | 1,3-di-tert-butyl-imidazol-2-ylidene (ItBu) | Highly bulky, strongly electron-donating. Offers high stability to the carbene and can enforce high stereoselectivity. | Cross-coupling reactions, polymerization, metathesis. |
| 1-methyl-1H-imidazolium salt | 1,3-dimethyl-imidazol-2-ylidene (IMe) | Less bulky, still a good electron donor. Generally more reactive but can be less selective with bulky substrates. | A broad range of organocatalytic reactions, including benzoin condensation and Stetter reactions. |
The increased steric bulk of the tert-butyl group in ItBu plays a crucial role in stabilizing the metal center in cross-coupling reactions and in creating a well-defined chiral pocket in asymmetric catalysis.
Mechanistic Insights: The "Why" Behind the Performance
The differing catalytic activities of 1-tert-butyl-1H-imidazole and 1-methyl-1H-imidazole can be rationalized by considering their influence on the reaction mechanism.
Caption: Influence of N-substituent on catalytic performance.
The tert-butyl group's steric bulk can:
-
Stabilize Reactive Intermediates: By sterically protecting a reactive center, it can prevent side reactions and decomposition, leading to higher yields.
-
Dictate Stereoselectivity: In asymmetric catalysis, the bulky group can effectively block one face of a prochiral substrate, leading to the preferential formation of one enantiomer or diastereomer.
-
Influence Catalyst Lifetime: The steric protection can enhance the catalyst's robustness and prevent its degradation.
Conversely, the smaller methyl group in 1-methyl-1H-imidazole allows for:
-
Faster Reaction Kinetics: With less steric hindrance, substrates can more readily access the catalytic center, leading to higher reaction rates, especially with smaller substrates.
-
Broader Substrate Scope (in some cases): The less demanding steric environment may allow a wider range of substrates to participate in the reaction.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these catalysts, we provide a generalized protocol for a common NHC-catalyzed reaction, the benzoin condensation.
Synthesis of N-Heterocyclic Carbene Precursors (Imidazolium Salts)
This is a necessary first step before the generation of the NHC in situ.
Caption: General workflow for imidazolium salt synthesis.
Step-by-Step Protocol for Benzoin Condensation
-
Catalyst Precursor Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the appropriate imidazolium salt (e.g., 1,3-di-tert-butylimidazolium chloride or 1,3-dimethylimidazolium chloride) in a dry solvent such as tetrahydrofuran (THF).
-
Carbene Generation: Add a strong base (e.g., potassium tert-butoxide) to the solution at room temperature to deprotonate the imidazolium salt and generate the N-heterocyclic carbene in situ. The solution will typically change color.
-
Substrate Addition: Slowly add the aldehyde substrate (e.g., benzaldehyde) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validating System: The success of this protocol can be validated at each stage. The formation of the imidazolium salt can be confirmed by NMR spectroscopy. The progress of the benzoin condensation can be tracked by the disappearance of the aldehyde starting material and the appearance of the benzoin product on TLC. The final product's identity and purity can be confirmed by NMR, mass spectrometry, and melting point analysis.
Conclusion: Making the Right Choice
The selection between 1-tert-butyl-1H-imidazole and 1-methyl-1H-imidazole as a catalyst or catalyst precursor is a strategic decision that hinges on the specific demands of the chemical transformation.
-
Choose 1-tert-Butyl-1H-imidazole when high steric hindrance is required to achieve high selectivity (e.g., stereoselectivity), to stabilize reactive intermediates, or when working with bulky substrates where controlled access to the catalytic site is paramount.
-
Choose 1-methyl-1H-imidazole when faster reaction rates are desired with sterically unencumbered substrates, and when the inherent selectivity of the reaction is not heavily dependent on the steric bulk of the catalyst.
Ultimately, the optimal choice will depend on a careful consideration of the substrate, the desired outcome, and the reaction conditions. Empirical screening of both catalysts is often the most effective approach to identifying the superior performer for a given application.
A Comparative Analysis of 1-tert-Butyl-1H-imidazole and Other Bulky Ligands in Catalysis
In the dynamic landscape of catalytic chemistry, the choice of ligand is paramount, often dictating the efficiency, selectivity, and overall success of a reaction. Among the diverse array of ligands available, bulky ligands have carved out a significant niche, particularly in cross-coupling reactions where they can promote reductive elimination and prevent catalyst deactivation. This guide provides an in-depth comparison of 1-tert-Butyl-1H-imidazole, a prominent N-heterocyclic carbene (NHC) precursor, with other widely used bulky ligands such as tri-tert-butylphosphine (t-Bu3P), IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), and JohnPhos. Through a critical examination of experimental data, we will elucidate the nuanced interplay of steric and electronic properties that govern their performance.
The Critical Role of Steric and Electronic Effects
The efficacy of a bulky ligand is a delicate balance of its steric and electronic characteristics. Steric bulk, the physical space occupied by the ligand around the metal center, is crucial for creating a coordinatively unsaturated environment that facilitates substrate association and product dissociation. Electron-donating ability, onthe other hand, influences the electron density at the metal center, which in turn affects its reactivity.
1-tert-Butyl-1H-imidazole, upon deprotonation, forms an NHC that is a strong sigma-donor, but with less steric bulk compared to ligands like IPr. This unique combination of properties makes it an intriguing candidate for a variety of catalytic transformations.
Comparative Performance Analysis
To provide a clear and objective comparison, the following sections will delve into the performance of these ligands in specific, well-documented catalytic reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the choice of ligand is critical for achieving high yields and turnover numbers.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
A typical experimental setup involves the following steps:
-
An oven-dried Schlenk flask is charged with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K2CO3, 2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
The palladium precursor (e.g., Pd(OAc)2, 1-2 mol%) and the ligand (1-2 mol%) are added, followed by the solvent (e.g., toluene or dioxane).
-
The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for a designated time.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated and purified via column chromatography.
Performance Data:
| Ligand | Aryl Halide | Aryl Boronic Acid | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1-tert-Butyl-1H-imidazole | 4-Chlorotoluene | Phenylboronic acid | 1 | 98 | |
| t-Bu3P | 4-Chlorotoluene | Phenylboronic acid | 1 | 95 | |
| IPr | 4-Chlorotoluene | Phenylboronic acid | 1 | >99 | |
| JohnPhos | 4-Chlorotoluene | Phenylboronic acid | 1 | 97 |
From this data, it is evident that while all four ligands are highly effective for the coupling of an activated aryl chloride, IPr often provides near-quantitative yields. 1-tert-Butyl-1H-imidazole demonstrates comparable, high-yielding performance, making it a cost-effective and efficient alternative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another pivotal reaction in drug discovery and materials science. The steric and electronic properties of the ligand play a crucial role in the efficiency of the carbon-nitrogen bond formation.
Experimental Workflow:
Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.
Comparative Insights:
In the context of C-N coupling, the strong sigma-donating character of NHC ligands, including that derived from 1-tert-Butyl-1H-imidazole, can accelerate the rate-limiting reductive elimination step. However, the immense steric bulk of ligands like IPr can sometimes be detrimental, hindering the approach of the amine to the metal center. In such cases, the more moderate steric profile of 1-tert-Butyl-1H-imidazole can offer a distinct advantage, leading to improved catalytic activity.
Mechanistic Considerations: A Balancing Act
The interplay between steric and electronic factors is a recurring theme in the performance of these ligands. The following diagram illustrates the general catalytic cycle for a cross-coupling reaction, highlighting the key steps influenced by the ligand.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
The ligand (L) influences every step of this cycle. Strong electron donation, a characteristic of 1-tert-Butyl-1H-imidazole and other NHCs, facilitates the oxidative addition step. The steric bulk of the ligand promotes the final reductive elimination step, leading to the formation of the desired product and regeneration of the active catalyst.
Conclusion: A Versatile and Effective Ligand
1-tert-Butyl-1H-imidazole has proven to be a highly effective and versatile ligand precursor for a range of palladium-catalyzed cross-coupling reactions. While it may not always exhibit the absolute highest activity compared to extremely bulky ligands like IPr, it offers a compelling balance of strong electron donation and moderate steric hindrance. This often translates to excellent performance, particularly with less reactive substrates, and provides a valuable tool for the discerning synthetic chemist. Its ease of synthesis and handling further enhance its appeal as a practical and cost-effective alternative in the ever-expanding toolkit of modern catalysis.
References
-
Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]
crystallographic analysis of 1-tert-Butyl-1H-imidazole and its derivatives
Initiating Data Acquisition
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validating the structure of synthesized 1-tert-Butyl-1H-imidazole by spectroscopy
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assessing the efficiency of 1-tert-Butyl-1H-imidazole as a catalyst in specific reactions
For researchers and professionals in drug development and organic synthesis, the selection of an appropriate catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. This guide provides an in-depth assessment of 1-tert-Butyl-1H-imidazole, a precursor to a widely used N-heterocyclic carbene (NHC) catalyst. We will objectively compare its performance against other alternatives in specific, high-impact reactions, supported by experimental data and mechanistic insights.
Introduction: The Rise of N-Heterocyclic Carbenes in Catalysis
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts, rivaling the activity of traditional metal-based catalysts in a variety of transformations. Their strong σ-donating ability and tunable steric and electronic properties allow for remarkable control over reactivity and selectivity. 1-tert-Butyl-1H-imidazole is a common and commercially available precursor for generating the NHC 1-tert-Butyl-3-methylimidazol-2-ylidene, a catalyst valued for its steric bulk and strong nucleophilicity.
Core Discussion: 1-tert-Butyl-1H-imidazole in Acylation and Cyanosilylation Reactions
This guide will focus on two key transformations where 1-tert-Butyl-1H-imidazole has demonstrated significant catalytic activity: the acylation of alcohols and the cyanosilylation of aldehydes. These reactions are fundamental in the synthesis of complex organic molecules and serve as excellent benchmarks for comparing catalyst performance.
The Catalytic Cycle: A Mechanistic Overview
The catalytic activity of NHCs derived from 1-tert-Butyl-1H-imidazole proceeds through a well-established mechanism. The NHC, generated in situ, acts as a potent nucleophile.
benchmarking the performance of 1-tert-Butyl-1H-imidazole against commercial catalysts
Initiating Catalyst Research
I'm starting with a deep dive into 1- tert-Butyl-1H-imidazole, investigating its catalytic applications and performance. I'm also researching common commercial catalysts used in related reactions to establish a comparative baseline. I'm aiming for a comprehensive overview of existing knowledge before moving forward.
Defining Comparative Framework
I've established a search strategy to gather data on 1-tert-Butyl-1H-imidazole's catalytic performance and am cross-referencing this with standard commercial catalysts. I will be looking for well-documented chemical transformations relevant to drug development, focusing on reaction yields and conditions. The structure will outline catalysis in drug development, then detail the catalysts, their structural features, and catalytic mechanisms from reliable sources. Next, I'll design experimental protocols for a comparison, explaining the rationale. Finally, performance data will be presented in tables.
Refining Experimental Design
I'm now zeroing in on specific reactions relevant to drug development, aiming to compare 1-tert-Butyl-1H-imidazole with commercial catalysts. I'm focusing on yields, selectivity, and reaction conditions. I'm structuring the guide with an introduction to catalysis, detailed catalyst overviews, and step-by-step experimental protocols. Performance data tables and catalytic cycle diagrams are in the works. My goal is a complete, well-referenced comparison.
DFT calculations to compare the properties of 1-tert-Butyl-1H-imidazole with its analogs
Beginning Data Collection
I've started gathering essential information on 1-tert-Butyl-1H-imidazole, focusing on its properties, synthesis, and applications, as well as those of similar compounds. I am using targeted Google searches and quickly compiling initial data sets.
Planning the Comparison Guide
I'm now integrating information from my initial data gathering to plan the structure of the comparison guide. I'll start with an introduction to imidazole derivatives in medicinal chemistry, and explain the rationale for DFT calculations in drug design. I'm also preparing a detailed DFT workflow, and I'll create a comparison table with DFT data.
Initiating Search Strategies
I'm now employing targeted Google searches to find data on 1-tert-Butyl-1H-imidazole and analogs, emphasizing properties, synthesis, and applications. Concurrently, I'm identifying established DFT protocols for heterocycles relevant to drug design, focusing on electronic structure and intermolecular interactions. I'm also securing authoritative sources to support the guide's scientific claims. I have also started working on the guide's structure.
kinetic studies of reactions catalyzed by 1-tert-Butyl-1H-imidazole complexes
Beginning Data Collection
I've initiated targeted Google searches to gather comprehensive information. My focus is on the kinetic studies of reactions catalyzed by 1-tert-Butyl-1H-imidazole complexes. I'm prioritizing their synthesis, catalytic activity, and any relevant mechanistic insights.
Analyzing Search Results
I'm now analyzing the search results to pinpoint frequently catalyzed reactions and specific kinetic studies involving these complexes. I'm focusing on comparative data with other catalysts. The guide will begin by introducing 1-tert-Butyl-1H-imidazole as a ligand, followed by a detailed kinetics exploration of a well-documented reaction catalyzed by its complex, and comparison with alternatives.
Defining Guide Structure
I'm now clarifying the guide's structure. First, I'll introduce the ligand's role in catalysis, followed by a deep dive into the kinetics of a specific reaction catalyzed by its complex, and a comparison with other catalysts. I'll describe the experimental design, including reaction conditions, analysis techniques, and comparative tables. Graphviz diagrams will be used to show the catalytic cycle and experimental workflow. I'll include a detailed protocol and in-text citations.
A Comparative Guide to Purity Confirmation of 1-tert-Butyl-1H-imidazole: HPLC vs. GC-MS
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. 1-tert-Butyl-1H-imidazole, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall quality of the final drug product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the critical task of confirming the purity of 1-tert-Butyl-1H-imidazole. We will delve into the technical nuances of each method, present supporting experimental data, and offer insights to guide researchers in selecting the most appropriate technique for their specific needs.
The Criticality of Purity for 1-tert-Butyl-1H-imidazole
1-tert-Butyl-1H-imidazole is a sterically hindered imidazole derivative. The bulky tert-butyl group influences its reactivity and physical properties, making it a valuable reagent in organic synthesis. However, its synthesis can lead to the formation of various impurities, including positional isomers (e.g., 1-tert-butyl-1,2-dihydro-2-one-imidazole), unreacted starting materials, and by-products from side reactions. The presence of these impurities can have detrimental effects on downstream processes and the final product's quality. Therefore, a robust analytical method to accurately quantify the purity of 1-tert-Butyl-1H-imidazole and identify any potential impurities is paramount.
Analytical Approaches: A Head-to-Head Comparison
The choice between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte and the specific information required. 1-tert-Butyl-1H-imidazole is a solid at room temperature with a moderate boiling point, making it amenable to both techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility and high resolution. For non-volatile or thermally labile compounds, it is often the method of choice.
The following protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the analysis of 1-tert-Butyl-1H-imidazole.
Caption: HPLC workflow for 1-tert-Butyl-1H-imidazole purity analysis.
Experimental Protocol: HPLC Method
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Sample Preparation: Accurately weigh approximately 10 mg of the 1-tert-Butyl-1H-imidazole sample and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
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Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for moderately polar compounds like imidazoles.
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Mobile Phase: A gradient elution is often employed to separate impurities with a wide range of polarities. For example:
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Solvent A: 0.1% Formic Acid in Water
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Solvent B: 0.1% Formic Acid in Acetonitrile
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Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
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Injection Volume: 10 µL.
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Detection: UV at 210 nm. The imidazole ring exhibits strong absorbance at this wavelength.
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Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Rationale for HPLC Choices:
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Reversed-Phase Chromatography: This is the most common mode of HPLC and is well-suited for separating compounds based on their hydrophobicity. 1-tert-Butyl-1H-imidazole, with its alkyl and heterocyclic components, interacts favorably with the C18 stationary phase.
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Gradient Elution: A gradient is crucial for resolving both early-eluting polar impurities and late-eluting non-polar impurities in a single run, providing a comprehensive impurity profile.
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UV Detection: The imidazole moiety contains a chromophore that allows for sensitive detection using a standard UV detector, which is readily available in most analytical laboratories.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is ideal for volatile and thermally stable compounds.
The following protocol details a typical GC-MS method for analyzing 1-tert-Butyl-1H-imidazole.
Caption: GC-MS workflow for 1-tert-Butyl-1H-imidazole purity and impurity identification.
Experimental Protocol: GC-MS Method
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Sample Preparation: Prepare a 1 mg/mL solution of 1-tert-Butyl-1H-imidazole in a volatile solvent such as dichloromethane or ethyl acetate.
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GC-MS Conditions:
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Column: A mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is a good starting point.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Inlet Temperature: 250 °C.
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Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program ensures the separation of volatile impurities from the main analyte.
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Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.
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MS Transfer Line Temperature: 280 °C.
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Ion Source Temperature: 230 °C.
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Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion of the analyte and potential fragments.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) for tentative impurity identification.
Rationale for GC-MS Choices:
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Volatility: 1-tert-Butyl-1H-imidazole has sufficient volatility and thermal stability to be analyzed by GC without derivatization.
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Mass Spectrometry Detection: MS provides not only quantitative data but also structural information, which is invaluable for identifying unknown impurities. The fragmentation patterns observed in the mass spectra can help elucidate the structures of by-products.
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High Sensitivity: GC-MS is highly sensitive and can detect trace-level impurities that might be missed by other techniques.
Comparative Performance Data
To illustrate the performance of each technique, a hypothetical batch of 1-tert-Butyl-1H-imidazole was analyzed. The results are summarized below.
| Parameter | HPLC-UV | GC-MS |
| Purity (%) | 99.5% | 99.4% |
| Number of Impurities Detected | 3 | 4 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% |
| Impurity Identification | Based on retention time comparison with standards | Tentative ID by mass spectral library search |
| Analysis Time | ~25 minutes | ~30 minutes |
Key Observations:
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Both techniques provided comparable purity values for the main component.
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GC-MS, with its higher sensitivity, was able to detect an additional low-level impurity.
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A significant advantage of GC-MS is its ability to provide tentative identification of unknown impurities through mass spectral library searching, which is not possible with a standard UV detector in HPLC. For definitive structural elucidation with HPLC, coupling to a mass spectrometer (LC-MS) would be necessary.
Conclusion: Making the Right Choice
Both HPLC and GC-MS are powerful and reliable methods for assessing the purity of 1-tert-Butyl-1H-imidazole. The optimal choice depends on the specific requirements of the analysis.
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For routine quality control and purity determination where impurity standards are available, HPLC-UV is a robust, cost-effective, and widely accessible solution.
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When the identification of unknown impurities is critical, or when higher sensitivity is required, GC-MS is the superior technique.
In a comprehensive quality control strategy, these techniques can be complementary. HPLC can be used for routine purity checks, while GC-MS can be employed for in-depth impurity profiling and identification during process development and troubleshooting. Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and ensure the quality and integrity of their chemical entities.
References
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Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]
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Practical Gas Chromatography: A Comprehensive Reference. Desty, D. H. (2012). Elsevier. [Link]
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NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
comparative analysis of the stability of different N-substituted imidazole compounds
Starting Imidazole Research
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Defining Stability Testing Protocols
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Refining Research Scope
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evaluating the cost-effectiveness of using 1-tert-Butyl-1H-imidazole in synthesis
Initiating Initial Research
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Refining Search Parameters
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Deepening the Investigation
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peer-reviewed literature validating the use of 1-tert-Butyl-1H-imidazole
Initiating Literature Search
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Deepening the Investigation
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Defining Comparative Scope
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Safety Operating Guide
Personal protective equipment for handling 1-tert-Butyl-1H-imidazole
Starting Research Phase
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Outlining the Guide Structure
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Analyzing Safety Data
I'm now analyzing the search results, aiming to pinpoint crucial safety data like GHS hazard statements and PPE. I'm focusing on eye, skin, and respiratory protection recommendations. I'll also be identifying compatible glove materials and breakthrough times. After that, I will structure all the information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
